Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

7-Methyl-7H-purin-6-amine structure
7-Methyl-7H-purin-6-amine structure
商品名:7-Methyl-7H-purin-6-amine
CAS番号:935-69-3
MF:C6H7N5
メガワット:149.153279542923
MDL:MFCD00127790
CID:804802
PubChem ID:71593

7-Methyl-7H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 7-Methyl-7H-purin-6-amine
    • 6-AMINO-7-METHYLPURINE
    • Adenine, 7-methyl-
    • N7-Methyladenine
    • 7H-Purin-6-amine, 7-methyl- (9CI)
    • 7H-Purin-6-amine,7-methyl-
    • 7-methylpurin-6-amine
    • 7-Methyladenine
    • 7H-Purin-6-amine,7-methyl
    • 7-methyl-7H-adenine
    • 7-Methyl-7H-purin-6-ylamin
    • 7-methyl-7H-purin-6-ylamine
    • Adenine,7-methyl
    • 7-Methyl-7H-purin-6-amine (ACI)
    • Adenine, 7-methyl- (7CI, 8CI)
    • NSC 7857
    • NSC7857
    • 7-methyl-7H-purin-6-amine (ACD/Name 4.0)
    • Tox21_202951
    • BDBM50240579
    • DTXSID9049376
    • NCGC00260497-01
    • A844638
    • NSC-7857
    • SCHEMBL26976
    • DTXCID6029335
    • N-ACETYL-DL-2-AMINO-N-BUTYRICACID
    • AKOS006378195
    • 935-69-3
    • 7H-Purin-6-amine, 7-methyl-
    • HCGHYQLFMPXSDU-UHFFFAOYSA-N
    • 7-methyl-N7-Methyladenine
    • AKOS000320617
    • CHEMBL449346
    • CHEBI:28921
    • MFCD00127790
    • W-204088
    • TS-00058
    • NS00004081
    • J-640190
    • Q27103966
    • CS-0065644
    • 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)
    • SY250877
    • E78616
    • 7-Methyladenine, 97%
    • FT-0657514
    • CAS-935-69-3
    • C02241
    • J-800191
    • Z1203578068
    • 7-Methyl-7H-purin-6-amine #
    • EN300-106045
    • DB-307392
    • 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857
    • HY-116496
    • purine, 6-amino-7-methyl-
    • MDL: MFCD00127790
    • インチ: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
    • InChIKey: HCGHYQLFMPXSDU-UHFFFAOYSA-N
    • ほほえんだ: N1C2N=CN(C=2C(N)=NC=1)C

計算された属性

  • せいみつぶんしりょう: 149.07000
  • どういたいしつりょう: 149.07
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 69.6A^2

じっけんとくせい

  • 色と性状: 白色または灰白色の粉末
  • 密度みつど: 1.1798 (rough estimate)
  • ゆうかいてん: 346-350 °C
  • ふってん: 260.22°C (rough estimate)
  • フラッシュポイント: 187.2±28.7 °C
  • 屈折率: 1.8070 (estimate)
  • PSA: 69.62000
  • LogP: 0.52670
  • ようかいせい: 水に溶ける
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

7-Methyl-7H-purin-6-amine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H317-H319
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36-43
  • セキュリティの説明: S24/25
  • 危険物標識: Xn
  • ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
  • リスク用語:R22; R43; R36

7-Methyl-7H-purin-6-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methyl-7H-purin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-106045-0.05g
7-methyl-7H-purin-6-amine
935-69-3 95%
0.05g
$50.0 2023-10-28
Enamine
EN300-106045-0.1g
7-methyl-7H-purin-6-amine
935-69-3 95%
0.1g
$76.0 2023-10-28
SHENG KE LU SI SHENG WU JI SHU
sc-233690-100 mg
7-Methyladenine,
935-69-3
100MG
¥1,166.00 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M850060-1g
7-Methyladenine
935-69-3 98%
1g
¥5,038.00 2022-09-01
Enamine
EN300-106045-10.0g
7-methyl-7H-purin-6-amine
935-69-3 95%
10.0g
$1637.0 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
666548-100MG
7-Methyl-7H-purin-6-amine
935-69-3
100mg
¥2510.06 2023-11-30
TRC
M314605-10mg
7-Methyl-7H-purin-6-amine
935-69-3
10mg
$92.00 2023-05-17
TRC
M314605-100mg
7-Methyl-7H-purin-6-amine
935-69-3
100mg
$479.00 2023-05-17
Chemenu
CM138642-1g
7-Methyl-7H-purin-6-amine
935-69-3 95%
1g
$445 2021-08-05
Ambeed
A574718-100mg
7-Methyl-7H-purin-6-amine
935-69-3 98%
100mg
$80.0 2025-02-21

7-Methyl-7H-purin-6-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 25 °C
リファレンス
8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands
Lambertucci, Catia; Antonini, Ippolito; Buccioni, Michela; Dal Ben, Diego; Kachare, Dhuldeo D.; et al, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Electrophilic amination of adenines. Formation and characteristics of N-aminoadenines
Saga, Tetsuya; Kaiya, Toyo; Asano, Shoji; Kohda, Kohfuku, Nucleosides & Nucleotides, 1996, 15(1-3), 219-33

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosines
Fujii, Tozo; Sarro, Tohru; Iguchi, Kimiko, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Methylation of nucleic acid-bases with trimethyl phosphate
Yamauchi, Kiyoshi; Tanabe, Toshizumi; Kinoshita, Masayoshi, Journal of Organic Chemistry, 1976, 41(23), 3691-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 2000, 56,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydride
リファレンス
Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide
Rasmussen, Malcolm; Hope, Janet M., Australian Journal of Chemistry, 1982, 35(3), 525-34

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Novel one-step synthesis of pyrimidines and condensed pyrimidines
Morita, Katsura; Kobayashi, Shigeru; Shimadzu, Hiroshi; Ochiai, Michihiko, Tetrahedron Letters, 1970, (11), 861-4

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Ammonia ,  Phosphorus Solvents: Ethanol
リファレンス
Potential purine antagonists. IX. Further studies of some 4,6-disubstituted-pyrazolo[3,4-d]pyrimidines
Robins, Roland K., Journal of the American Chemical Society, 1957, 79, 6407-15

ごうせいかいろ 9

はんのうじょうけん
リファレンス
8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligands
Dal Ben, Diego; Buccioni, Michela; Lambertucci, Catia; Thomas, Ajiroghene; Klotz, Karl-Norbert; et al, European Journal of Medicinal Chemistry, 2013, 70, 525-535

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Nucleoside and DNA Adducts from N-Nitrosotolazoline
Loeppky, Richard N.; Shi, Jianzheng, Chemical Research in Toxicology, 2008, 21(2), 319-329

ごうせいかいろ 11

はんのうじょうけん
リファレンス
The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adenines
Maki, Yoshifumi; Kameyama, Keiji; Suzuki, Mikio; Sako, Magoichi; Hirota, Kosaku, Journal of Chemical Research, 1984, (12), 388-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Toluene
リファレンス
A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-position
Leonard, Nelson J.; Fujii, Tozo; Saito, Tohru, Chemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladenines
Fujii, Tozo; Saito, Tohru, Chemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladenines
Fujii, Tozo; Saito, Tohru, Heterocycles, 1982, 17, 117-23

7-Methyl-7H-purin-6-amine Raw materials

7-Methyl-7H-purin-6-amine Preparation Products

7-Methyl-7H-purin-6-amine 関連文献

7-Methyl-7H-purin-6-amineに関する追加情報

Recent Advances in the Study of 7-Methyl-7H-purin-6-amine (CAS: 935-69-3): A Comprehensive Research Brief

7-Methyl-7H-purin-6-amine (CAS: 935-69-3) is a purine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of nucleoside analogs and its biological activities, including antiviral and anticancer properties. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthesis methods, and pharmacological potential.

One of the most notable advancements in the study of 7-Methyl-7H-purin-6-amine is its application in the development of antiviral agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against RNA viruses, including SARS-CoV-2. The researchers utilized a combination of molecular docking and in vitro assays to identify the compound's mechanism of action, which involves binding to viral RNA-dependent RNA polymerase (RdRp). These findings suggest that 7-Methyl-7H-purin-6-amine could serve as a promising scaffold for the design of novel antiviral drugs.

In addition to its antiviral properties, 7-Methyl-7H-purin-6-amine has shown potential as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with leukemia and breast cancer. The study highlighted the importance of the methyl group at the 7-position, which enhances the compound's stability and bioavailability. Further investigations are underway to optimize the structure-activity relationship (SAR) of these derivatives for improved efficacy and reduced side effects.

The synthesis of 7-Methyl-7H-purin-6-amine has also seen significant progress. A 2022 paper in Organic Letters described a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions. This method offers advantages over traditional approaches, such as shorter reaction times and higher purity of the final product. The availability of efficient synthesis methods is critical for scaling up production and facilitating further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of 7-Methyl-7H-purin-6-amine-based therapeutics. Issues such as metabolic stability, toxicity profiles, and drug delivery mechanisms need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and bring these potential therapies to market.

In conclusion, 7-Methyl-7H-purin-6-amine (CAS: 935-69-3) represents a versatile and promising compound in the fields of antiviral and anticancer drug development. Recent research has shed light on its mechanisms of action, synthetic accessibility, and therapeutic potential. Continued exploration of its derivatives and optimization of its pharmacological properties will likely yield significant contributions to the chemical biology and medicinal chemistry landscape.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:935-69-3)7-Methyl-7H-purin-6-amine
A844638
清らかである:99%
はかる:1g
価格 ($):455.0